molecular formula C13H15BrFNO4 B13473062 2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid

2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid

Cat. No.: B13473062
M. Wt: 348.16 g/mol
InChI Key: ZOBKNUZQRBZEHT-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, as well as a tert-butoxycarbonyl (Boc) protecting group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

    Amino Acid Formation: The brominated and fluorinated phenyl compound is then reacted with glycine or a glycine derivative to form the amino acid backbone.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to expose the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form dipeptides or larger peptides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used to facilitate peptide bond formation.

Major Products

    Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

    Deprotection Reactions: The free amino acid without the Boc protecting group.

    Coupling Reactions: Peptides or peptide derivatives.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. Additionally, the Boc protecting group can be strategically removed to expose the active amino group, enabling further chemical modifications or interactions.

Comparison with Similar Compounds

2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid can be compared with other similar compounds, such as:

    2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(4-Bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid: Similar structure but with a methyl group instead of a fluorine atom.

    2-(4-Fluoro-3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid: Similar structure but with the positions of the bromine and fluorine atoms swapped.

The uniqueness of this compound lies in the specific arrangement of the bromine and fluorine atoms, which can influence its chemical reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H15BrFNO4

Molecular Weight

348.16 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)

InChI Key

ZOBKNUZQRBZEHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Br)F)C(=O)O

Origin of Product

United States

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